Cas no 419540-45-7 (5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol)
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 5-(3-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 5-(3-methoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione
- 5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol(SALTDATA: FREE)
- 3H-1,2,4-triazole-3-thione, 2,4-dihydro-5-(3-methoxyphenyl)-
- SR-01000216230
- SR-01000216230-1
- STL477262
- 419540-45-7
- CHEMBL4867481
- ASISCHEM D51176
- Oprea1_704134
- A872972
- 5-(3-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol, AldrichCPR
- AKOS000295720
- STK801574
- AKOS005174122
- BBL010379
- 3-(3-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
- BBL035722
- VS-02465
- DTXSID60479798
- MFCD08691554
- 3-(3-methoxyphenyl) 5-mercapto-1,2,4-triazole
- VS-13207
- SCHEMBL3483992
- 3-(3-methoxyphenyl)-1,4-dihydro-1,2,4-triazole-5-thione
- ALBB-013509
- BDBM50569314
-
- MDL: MFCD01122586
- Inchi: 1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-10-9(14)12-11-8/h2-5H,1H3,(H2,10,11,12,14)
- InChI Key: RTTMZCCBDAJGRW-UHFFFAOYSA-N
- SMILES: S=C1N=C(C2C=CC=C(C=2)OC)NN1
Computed Properties
- Exact Mass: 207.04700
- Monoisotopic Mass: 207.04663309g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 77.7Ų
Experimental Properties
- PSA: 89.60000
- LogP: 1.76900
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
- HazardClass:IRRITANT
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019118746-5g |
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
419540-45-7 | 95% | 5g |
$373.12 | 2023-09-01 | |
| Matrix Scientific | 063434-500mg |
5-(3-Methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |
419540-45-7 | 500mg |
$119.00 | 2023-09-10 | ||
| TRC | M226520-50mg |
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
419540-45-7 | 50mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M226520-100mg |
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
419540-45-7 | 100mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M226520-500mg |
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
419540-45-7 | 500mg |
$ 80.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1234483-1g |
5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
419540-45-7 | 95% | 1g |
$85 | 2024-06-06 | |
| A2B Chem LLC | AF58728-1g |
5-(3-Methoxyphenyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione |
419540-45-7 | 95% | 1g |
$35.00 | 2024-04-20 | |
| A2B Chem LLC | AF58728-5g |
5-(3-Methoxyphenyl)-2,4-dihydro-3h-1,2,4-triazole-3-thione |
419540-45-7 | 95% | 5g |
$111.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735681-5g |
5-(3-Methoxyphenyl)-1,2-dihydro-3h-1,2,4-triazole-3-thione |
419540-45-7 | 98% | 5g |
¥2138.00 | 2024-05-14 | |
| eNovation Chemicals LLC | Y1234483-1g |
5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol |
419540-45-7 | 95% | 1g |
$85 | 2025-02-22 |
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Suppliers
5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Recent Advances in the Study of 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 419540-45-7) in Chemical Biology and Pharmaceutical Research
In recent years, the compound 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 419540-45-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its triazole-thiol moiety, has demonstrated promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound make it a valuable scaffold for drug discovery and development. This research brief aims to summarize the latest findings related to 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol, focusing on its synthesis, biological evaluation, and potential therapeutic applications.
The synthesis of 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol has been optimized in recent studies to improve yield and purity. Researchers have employed various synthetic routes, including cyclization reactions of thiosemicarbazides and oxidative cyclization of thioamides. Advanced spectroscopic techniques such as NMR, IR, and mass spectrometry have been utilized to confirm the structural integrity of the compound. These synthetic advancements have facilitated the production of high-quality material for further biological testing and structure-activity relationship (SAR) studies.
Recent pharmacological investigations have highlighted the antimicrobial potential of 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol. In vitro studies have shown significant activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity and inhibition of essential enzymatic pathways. These findings suggest its potential as a lead compound for the development of novel antibiotics, particularly in the face of rising antibiotic resistance.
In the realm of cancer research, 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol has exhibited promising cytotoxic effects against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in breast, lung, and colon cancer cells through modulation of key signaling pathways, including the PI3K/AKT and MAPK cascades. Molecular docking studies have revealed potential interactions with critical oncogenic targets, providing insights for further optimization of its anticancer properties. These results position the compound as a potential candidate for anticancer drug development.
Beyond its antimicrobial and anticancer activities, recent research has explored the anti-inflammatory properties of 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol. In animal models of inflammation, the compound has shown efficacy in reducing pro-inflammatory cytokine levels and inhibiting cyclooxygenase-2 (COX-2) activity. These findings suggest its potential application in the treatment of chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are warranted to elucidate its precise molecular targets and optimize its therapeutic index.
In conclusion, 5-(3-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS: 419540-45-7) represents a versatile scaffold with multiple therapeutic potentials. The recent advancements in its synthesis, coupled with promising biological activities, underscore its importance in drug discovery efforts. Future research should focus on detailed mechanistic studies, in vivo efficacy evaluations, and structural modifications to enhance its pharmacological profile. This compound continues to be an area of active investigation, holding promise for addressing unmet medical needs in infectious diseases, oncology, and inflammation.
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